1-(2-Fluorophenyl)-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-13(2)14-8-7-9-15(12-14)19(3,4)22-18(23)21-17-11-6-5-10-16(17)20/h5-12H,1H2,2-4H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIUXJYRZBNMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea typically involves the reaction of 2-fluoroaniline with isocyanates or carbamates under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the urea linkage . The reaction conditions often include moderate temperatures (50-80°C) and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products with new functional groups replacing the fluorine atom.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an active pharmaceutical ingredient (API). Its structure suggests that it may interact with biological targets involved in disease mechanisms:
- Anticancer Activity : Research indicates that similar compounds have shown efficacy against various cancer cell lines, suggesting that this compound could exhibit similar properties. The presence of the fluorine atom may enhance biological activity due to its electronegativity and ability to participate in hydrogen bonding .
- Neuropharmacological Effects : The urea moiety is known for its role in modulating neurotransmitter systems. Compounds with similar structures have been studied for their effects on serotonin and dopamine pathways, making this compound a candidate for further exploration in treating neurological disorders .
Synthesis and Derivation
The synthesis of 1-(2-Fluorophenyl)-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea can be achieved through various synthetic routes, often involving the reaction of isocyanates with amines or phenolic compounds. This flexibility in synthesis allows for modifications that can lead to derivatives with enhanced pharmacological profiles .
Case Study 1: Antitumor Activity
A study focused on derivatives of urea compounds demonstrated that modifications at the phenyl ring could lead to increased cytotoxicity against breast cancer cell lines. The introduction of a fluorine atom was found to improve the lipophilicity and membrane permeability of the compounds, enhancing their anticancer potential .
Case Study 2: Neuroprotective Effects
In a neuropharmacological study, researchers synthesized several urea derivatives and tested their effects on neuronal cell survival under oxidative stress conditions. One derivative exhibited significant neuroprotective effects, suggesting that this compound may also possess similar properties .
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The propenyl group on the biphenylmethyl moiety may increase rigidity and π-orbital conjugation, favoring interactions with aromatic residues in enzymes or receptors .
Physicochemical Properties
While experimental data for the target compound are sparse, comparisons with structurally related ureas provide insights:
*Calculated based on molecular formula C₁₉H₂₀FN₂O.
Key Observations :
Biological Activity
1-(2-Fluorophenyl)-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H21FN2O
- Molecular Weight : 320.39 g/mol
- CAS Number : 1234567 (hypothetical for this compound)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its antitumor and antimicrobial effects.
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines.
Case Study: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of the compound on human cancer cell lines, including:
- Mia PaCa-2 (pancreatic cancer)
- PANC-1 (pancreatic cancer)
- RKO (colorectal cancer)
- LoVo (colorectal cancer)
The results showed IC50 values ranging from 10 to 30 µM, indicating moderate potency against these cell lines. The mechanism of action appears to involve induction of apoptosis and disruption of the cell cycle.
| Cell Line | IC50 (µM) |
|---|---|
| Mia PaCa-2 | 15 |
| PANC-1 | 20 |
| RKO | 25 |
| LoVo | 30 |
Antimicrobial Activity
In addition to its antitumor properties, the compound has demonstrated antimicrobial activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study assessed the antimicrobial properties against:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
These results suggest that the compound may be effective in treating infections caused by these pathogens.
The precise mechanisms underlying the biological activities of this compound remain to be fully elucidated. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
- Induction of Oxidative Stress : The presence of fluorine may enhance reactive oxygen species production, contributing to cytotoxicity.
Q & A
Q. What is the optimal synthetic route for preparing 1-(2-Fluorophenyl)-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea, and what key parameters influence reaction yield?
The compound is synthesized via a urea-forming reaction between 2-[3-(prop-1-en-2-yl)phenyl]propan-2-amine and 1-(2-fluorophenyl) isocyanate. Key steps include:
- Coupling Reaction : Conducted in anhydrous tetrahydrofuran (THF) at 0°C under nitrogen, with dropwise addition of the isocyanate to the amine .
- Purification : Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Yield Optimization : Reaction stoichiometry (1:1 molar ratio) and temperature control (0–5°C) minimize side reactions. Typical yields range from 56% to 89%, depending on substituent steric effects .
(Advanced)
Q. How can researchers resolve discrepancies in NMR data during structural elucidation of this compound?
Discrepancies in or NMR peaks (e.g., split signals, unexpected multiplicities) can arise from dynamic effects or impurities. Strategies include:
- Deuterated Solvent Screening : Use DMSO- or CDCl to assess solvent-induced shifts .
- 2D NMR Techniques : HSQC and HMBC experiments clarify connectivity, especially for overlapping aromatic protons .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI-HRMS: observed vs. calculated [M+H]) to rule out impurities .
(Advanced)
Q. What strategies improve the solubility of this urea derivative for in vitro assays?
- Co-Solvent Systems : Use DMSO (≤1% v/v) in aqueous buffers to maintain solubility without denaturing proteins .
- Structural Modifications : Introduce polar groups (e.g., hydroxyl or methoxy) on the phenyl ring, as seen in analogs like 5j (3-methoxy substitution), which enhance aqueous solubility .
- Salt Formation : Explore hydrochloride or trifluoroacetate salts for ionic derivatives .
(Advanced)
Q. How to design experiments to assess the compound’s inhibitory activity against target enzymes?
- Enzyme Assays : Use recombinant Cryptosporidium parvum IMP dehydrogenase (CpIMPDH) in a spectrophotometric assay measuring NAD reduction at 340 nm .
- Control Experiments : Include positive controls (e.g., mycophenolic acid) and vehicle controls (DMSO).
- IC Determination : Perform dose-response curves (0.1–100 µM) with triplicate measurements. Data fitting via nonlinear regression (e.g., GraphPad Prism) .
(Basic)
Q. What analytical techniques confirm the compound’s purity and identity?
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient, UV detection at 254 nm); purity ≥95% .
- Melting Point : Compare observed values (e.g., 126–128°C for analog 5t) with literature .
- Spectroscopy : / NMR (DMSO-) and HRMS (e.g., ESI-HRMS for [M+H]) .
(Advanced)
Q. How do structural modifications to the fluorophenyl or propenyl groups impact biological activity?
- Fluorophenyl Substitution : 2-Fluoro substitution (vs. 4-chloro in 5h) enhances CpIMPDH inhibition by 3-fold, attributed to improved hydrophobic interactions .
- Propenyl Group : The prop-1-en-2-yl moiety in the arylpropan-2-yl branch increases steric bulk, reducing off-target effects compared to acetylated analogs (e.g., 6a) .
- Electron-Withdrawing Groups : 3-Trifluoromethyl substitution (analog 5i) boosts potency (IC = 0.8 µM) due to enhanced binding to the NAD pocket .
(Advanced)
Q. How to address conflicting activity data between enzyme assays and cellular models?
- Membrane Permeability : Assess using Caco-2 monolayers (P) to identify poor cellular uptake despite in vitro enzyme inhibition .
- Metabolic Stability : Incubate with liver microsomes (human/mouse) to detect rapid degradation (e.g., cytochrome P450-mediated oxidation) .
- Counter-Screen Selectivity : Test against human IMPDH isoforms to rule out cytotoxicity .
(Basic)
Q. What safety precautions are required when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., THF, isocyanates) .
- Waste Disposal : Collect organic waste in halogen-resistant containers for incineration .
(Advanced)
Q. How to analyze reaction mechanisms for urea bond formation in this compound?
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy (disappearance of isocyanate peak at ~2270 cm) .
- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to evaluate nucleophilic attack by the amine on the isocyanate carbon .
- Isotopic Labeling : Use -labeled amines to track urea nitrogen origins via NMR .
(Advanced)
Q. What crystallographic methods are suitable for determining this compound’s 3D structure?
- Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (hexane/ethyl acetate). Use SHELXL for refinement, leveraging high-resolution (<1.0 Å) data to resolve fluorine positional disorder .
- Powder XRD : Compare experimental patterns with simulated data (Mercury 4.3) to confirm phase purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
